Stereochemical Specificity: (1R,2R) Absolute Configuration vs. Alternative Stereoisomers
trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS 1218676-98-2) is defined by its (1R,2R)-rel- absolute configuration, as confirmed by its IUPAC name 'Cyclopentanol, 2-[methyl(1-methylethyl)amino]-, (1R,2R)-rel-' and InChIKey QICMHIXVJKONJL-RKDXNWHRSA-N [1]. In contrast, unsubstituted trans-2-aminocyclopentanol is commercially available as both (1R,2R) and (1S,2S) enantiomers (e.g., CAS 68327-11-7 and 68327-04-8, respectively), each of which may exhibit divergent biological activity. For example, in anti-HIV integrase inhibitor development, 'notable difference in anti-HIV activity...as a consequence of geometric and enantiomeric configurations' has been explicitly documented for trans-2-aminocyclopentanol-derived compounds . The procurement of CAS 1218676-98-2 ensures a single, defined stereoisomer, eliminating the confounding variable of enantiomeric ambiguity present when using racemic or undefined stereochemical mixtures .
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | Defined (1R,2R)-rel- absolute configuration (CAS 1218676-98-2) |
| Comparator Or Baseline | Alternative stereoisomers (e.g., (1S,2S)-trans-2-aminocyclopentanol) or racemic trans-mixtures |
| Quantified Difference | Qualitative; defined single enantiomer vs. mixture or alternative enantiomer |
| Conditions | Structural assignment by IUPAC nomenclature and InChIKey |
Why This Matters
This matters for scientific selection because use of a defined stereoisomer ensures reproducible stereochemical outcomes in asymmetric synthesis and eliminates enantiomer-dependent variability in biological assays.
- [1] BIOFOUNT. (2025). trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS 1218676-98-2). IUPAC Name and InChIKey. View Source
